Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-

Nitrofuran chemistry Imine reactivity Prodrug design

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- (CAS 139755‑25‑2), also known as N‑benzyl‑2‑[(5‑nitrofuran‑2‑yl)methylideneamino]benzamide, is a synthetic nitrofuran derivative featuring a 5‑nitrofuran moiety linked via a methyleneamino (imine) bridge to a benzamide core with an N‑benzyl substituent [REFS‑1]. Its molecular formula is C₁₉H₁₅N₃O₄ and molecular weight 349.34 g/mol [REFS‑1].

Molecular Formula C19H15N3O4
Molecular Weight 349.3 g/mol
CAS No. 139755-25-2
Cat. No. B12883914
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-
CAS139755-25-2
Molecular FormulaC19H15N3O4
Molecular Weight349.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=CC3=CC=C(O3)[N+](=O)[O-]
InChIInChI=1S/C19H15N3O4/c23-19(21-12-14-6-2-1-3-7-14)16-8-4-5-9-17(16)20-13-15-10-11-18(26-15)22(24)25/h1-11,13H,12H2,(H,21,23)
InChIKeyOGVJRJCKBCCYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- (CAS 139755-25-2): Chemical Profile and Procurement Context


Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- (CAS 139755‑25‑2), also known as N‑benzyl‑2‑[(5‑nitrofuran‑2‑yl)methylideneamino]benzamide, is a synthetic nitrofuran derivative featuring a 5‑nitrofuran moiety linked via a methyleneamino (imine) bridge to a benzamide core with an N‑benzyl substituent [REFS‑1]. Its molecular formula is C₁₉H₁₅N₃O₄ and molecular weight 349.34 g/mol [REFS‑1]. This structural architecture distinguishes it from clinically established nitrofurans such as nitrofurantoin, nitrofurazone, and nifuroxazide, which predominantly employ amide or semicarbazone linkages.

Synthetic nitrofuran with imine bridge; distinct from amide-linked nitrofurantoin/nitrofurazone
N-Benzyl substitution reported to support antitubercular screening potency in related series
Class-level selectivity profile inferred; may support narrow-spectrum probe design

Why Nitrofuran Congeners Cannot Be Interchanged: Structure-Activity Relationship Constraints for Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-


Nitrofuran derivatives display profound differences in antimicrobial spectrum, potency, metabolic activation, and toxicity depending on the nature of the substituent attached to the nitrofuran ring. Tangallapally et al. demonstrated that benzyl-substituted nitrofuranyl amides are significantly more active against Mycobacterium tuberculosis H37Rv than their phenyl counterparts, with MIC₉₀ values differing by approximately 5‑fold [REFS‑1]. Furthermore, the imine (methyleneamino) linkage present in the target compound is chemically and metabolically distinct from the amide bonds found in agents such as JSF‑3449 (N‑benzyl‑5‑nitrofuran‑2‑carboxamide). This divergence influences hydrolytic stability, prodrug activation kinetics, and ultimately both efficacy and safety profiles [REFS‑2]. Consequently, substituting one nitrofuran congener for another without rigorous head‑to‑head data risks undermining experimental reproducibility and therapeutic performance.

linker Imine vs amide linker changes hydrolytic stability and prodrug activation kinetics; amide nitrofurans may not replicate imine-dependent release profiles.
SAR Benzyl substitution elevates anti-TB activity in related compounds; phenyl or unsubstituted analogs may show reduced screening potency.
spectrum Narrow-spectrum potential inferred from analog data; broad-spectrum nitrofurans like nitrofurantoin likely introduce off-target activity that can confound probe studies.

Quantitative Differentiation Evidence for Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- (CAS 139755-25-2)


Imine (Methyleneamino) Linker Confers Hydrolytic Lability Distinct from Amide-Linked Nitrofurans

In contrast to nitrofurantoin, nitrofurazone, and the antitubercular lead JSF‑3449 (all featuring amide or semicarbazone linkages), the target compound employs a methyleneamino (imine) bridge. Imine bonds are susceptible to acid‑catalyzed hydrolysis, a property that amide bonds do not share under physiological pH conditions [REFS‑1]. This hydrolytic lability may enable the compound to function as a controlled‑release prodrug, liberating active nitrofuran species in acidic microenvironments such as phagolysosomes or the stomach.

Imine vs Amide Hydrolytic Lability
Class-level inference
Imine bond hydrolyzes in acidic pH 1–4; amide bond resistant under same conditions (JSF‑3449).
Supports acid-triggered prodrug design studies.
Target compound hydrolysis rate not quantified; pH profiling required.
Nitrofuran chemistry Imine reactivity Prodrug design

Benzyl Substitution Enhances Antitubercular Potency Approximately 5‑Fold Over Phenyl Analogues

Tangallapally et al. observed that benzyl‑substituted nitrofuranyl amides consistently exhibit superior anti‑M. tuberculosis H37Rv activity compared to phenyl‑substituted analogs. For instance, the benzyl piperazine derivative 4a showed an MIC₉₀ of 0.2 µg/mL, whereas the corresponding phenyl piperazine reached only 1.0 µg/mL [REFS‑1]. The target compound possesses an N‑benzyl group, strongly suggesting a similar beneficial contribution to antitubercular potency.

Benzyl vs Phenyl Anti-TB Activity
Reported
Related benzyl piperazine 4a MIC₉₀ 0.2 µg/mL; phenyl analog MIC₉₀ 1.0 µg/mL (M. tuberculosis H37Rv).
Supports benzyl-driven activity context for TB screening.
Target compound MIC not directly measured; inferred structure-activity relationship.
Antitubercular Nitrofuran SAR Mycobacterium tuberculosis

Selectivity Profile: Potential for Narrow‑Spectrum Antitubercular Activity with Reduced Cytotoxicity

The closely related N‑benzyl‑5‑nitrofuran‑2‑carboxamide (JSF‑3449) exhibits potent antitubercular activity (MIC = 0.019–0.20 µM against M. tuberculosis H37Rv) with low cytotoxicity toward Vero cells (CC₅₀ = 40–>120 µM), yielding a selectivity index >200 [REFS‑1]. Given the structural similarity — notably the shared N‑benzyl and 5‑nitrofuran features — the target compound may retain this favorable selectivity profile, distinguishing it from broad‑spectrum nitrofurans such as nitrofurantoin, which affects both Gram‑positive and Gram‑negative flora.

Selectivity vs Cytotoxicity Context
Class-level inference
JSF‑3449 (N‑benzyl‑5‑nitrofuran‑2‑carboxamide): MIC 0.019–0.20 µM (M. tb), CC₅₀ 40–>120 µM (Vero cells).
Supports selectivity screening context for narrow-spectrum probes.
Target compound selectivity not measured; class inference requires verification.
Selectivity index Cytotoxicity Tuberculosis

Optimal Application Scenarios for Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- (CAS 139755-25-2)


Antituberculosis Drug Discovery: Hit Expansion and Lead Optimization

The compound’s N‑benzyl substitution, which SAR studies link to enhanced anti‑M. tuberculosis activity [REFS‑1], positions it as a privileged scaffold for TB hit‑to‑lead campaigns. Researchers can use it as a starting point for synthesizing focused libraries aimed at improving potency and pharmacokinetic properties while maintaining the benzyl‑driven activity advantage.

Prodrug Design Studies Exploiting Imine Hydrolysis

The hydrolytically labile imine linker [REFS‑2] makes the compound a model substrate for investigating acid‑triggered nitrofuran release. This is particularly relevant for developing gastric‑resistant or phagolysosome‑targeted prodrugs, where controlled release of the active nitrofuran species is desired.

Chemical Biology Probe for Nitrofuran Mechanism of Action Research

Given the narrow‑spectrum potential inferred from JSF‑3449 selectivity data [REFS‑3], the target compound can serve as a probe to dissect nitrofuran activation pathways specific to mycobacteria, minimizing confounding effects from broad‑spectrum antimicrobial activity that plague traditional nitrofurans like nitrofurantoin.

Nitrofuran Metabolism and Toxicology Comparative Studies

The distinct imine linkage offers a point of comparison for investigating the metabolic fate of nitrofuran derivatives. Researchers can contrast the compound’s reductive activation, protein adduct formation, and toxicity profile with those of amide‑linked nitrofurans [REFS‑2], aiding in the design of safer nitroheterocyclic drugs.

Application
Selection Property
Validation Focus
Antitubercular screening campaigns
N-Benzyl substitution context
Anti-M. tuberculosis activity profiling
Imine prodrug design studies
Imine hydrolytic lability
Acid-triggered nitrofuran release profiling
Nitrofuran mechanism-of-action research
Imine vs amide bridge
Mycobacterial activation pathway specificity
Nitrofuran toxicology comparative studies
Imine linkage metabolic fate
Reductive activation and adduct profiling
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